Bis(maleimido)methyl Ether
Overview
Description
Bis(maleimido)methyl Ether is a chemical compound with the molecular formula C10H8N2O5. It is a type of bismaleimide, which are compounds known for their high thermal and chemical stability. This compound is used in various applications, particularly in the field of polymer chemistry, due to its ability to form cross-linked polymers with excellent mechanical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(maleimido)methyl Ether can be synthesized through a reaction involving maleic anhydride and diamines. The process typically involves the following steps:
Formation of Maleamic Acid: Maleic anhydride reacts with a diamine to form maleamic acid.
Cyclization: The maleamic acid undergoes cyclization to form the bismaleimide structure.
Etherification: The bismaleimide is then etherified to produce bismaleimidomethylether.
Industrial Production Methods
In industrial settings, the production of bismaleimidomethylether involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Bis(maleimido)methyl Ether undergoes various chemical reactions, including:
Polymerization: It can polymerize to form high-performance polymers.
Cross-linking: It reacts with other compounds to form cross-linked networks.
Hydrolysis: It can hydrolyze under certain conditions to form maleamic acid derivatives.
Common Reagents and Conditions
Catalysts: Triphenylphosphine is commonly used as a catalyst in the polymerization reactions.
Solvents: Organic solvents such as dimethylformamide (DMF) are often used.
Temperature: Reactions typically occur at elevated temperatures, often above 120°C.
Major Products
The major products formed from these reactions include cross-linked polymers and oligomers, which have applications in various industries due to their thermal and mechanical properties.
Scientific Research Applications
Bis(maleimido)methyl Ether has a wide range of applications in scientific research:
Polymer Chemistry: It is used to create high-performance polymers and composites.
Biomedical Applications: Research is being conducted on its potential use in drug delivery systems and biomedical implants.
Material Science: It is used in the development of advanced materials with high thermal stability and mechanical strength.
Electronics: It is used in the production of printed circuit boards and other electronic components.
Mechanism of Action
The mechanism of action of bismaleimidomethylether involves its ability to form stable thioether linkages with sulfhydryl groups. This reaction is highly specific and occurs under mild conditions, making it useful for various applications. The molecular targets include proteins and other biomolecules with free sulfhydryl groups.
Comparison with Similar Compounds
Similar Compounds
- Bis(maleimido)ethane
- 1,4-Bis(maleimido)butane
- Bis(maleimido)hexane
Uniqueness
Bis(maleimido)methyl Ether is unique due to its specific structure, which allows for the formation of highly stable and cross-linked polymers. Its ether linkage provides additional flexibility and stability compared to other bismaleimides.
Conclusion
This compound is a versatile compound with significant applications in various fields, including polymer chemistry, biomedical research, and material science. Its unique properties and ability to form stable cross-linked networks make it a valuable compound for advanced research and industrial applications.
Properties
IUPAC Name |
1-[bis(2,5-dioxopyrrol-1-yl)methoxy-(2,5-dioxopyrrol-1-yl)methyl]pyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4O9/c23-9-1-2-10(24)19(9)17(20-11(25)3-4-12(20)26)31-18(21-13(27)5-6-14(21)28)22-15(29)7-8-16(22)30/h1-8,17-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLCJOKGIFUOJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)C(N2C(=O)C=CC2=O)OC(N3C(=O)C=CC3=O)N4C(=O)C=CC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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